molecular formula C39H62N6O6S2 B3424194 4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium CAS No. 335080-22-3

4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium

Cat. No.: B3424194
CAS No.: 335080-22-3
M. Wt: 775.1 g/mol
InChI Key: UTFILNXDTNMARW-HTSCOBMNSA-N
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Description

The compound 4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium is a complex organic molecule featuring:

  • A pyrimidinone core with sulfanylidene and oxido groups at positions 2 and 4, respectively.
  • A 1,3-dibutyl substitution on the pyrimidinone ring, enhancing lipophilicity.
  • A conjugated penta-2,4-dienylidene linker connecting the pyrimidinone to a 3-methyl-5-oxopyrazole moiety.
  • A benzenesulfonate group linked to the pyrazole, contributing to solubility and ionic properties.
  • A triethylazanium counterion, which stabilizes the sulfonate group and modulates bioavailability .

Synthesis and Applications: The compound is synthesized via multi-step reactions involving condensation of pyrimidinone precursors with pyrazole intermediates, followed by sulfonation and ion exchange.

Properties

IUPAC Name

4-[(4E)-4-[(2E,4E)-5-(1,3-dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O6S2.2C6H15N/c1-4-6-17-29-24(32)23(25(33)30(27(29)38)18-7-5-2)12-10-8-9-11-22-19(3)28-31(26(22)34)20-13-15-21(16-14-20)39(35,36)37;2*1-4-7(5-2)6-3/h8-16,32H,4-7,17-18H2,1-3H3,(H,35,36,37);2*4-6H2,1-3H3/b9-8+,12-10+,22-11+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFILNXDTNMARW-HTSCOBMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=S)CCCC)C=CC=CC=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)[O-].CC[NH+](CC)CC.CC[NH+](CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=O)N(C1=S)CCCC)/C=C/C=C/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)[O-].CC[NH+](CC)CC.CC[NH+](CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Biological/Chemical Properties Reference
Target Compound Pyrimidinone + Pyrazole 1,3-Dibutyl, sulfonate-triethylazanium Enhanced solubility, potential kinase inhibition
Thiazolidinone Derivatives (e.g., Ethyl 4-{4-[(5Z)-4-Oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide}benzoate) Thiazolidinone Phenylmethylidene, butanamide Antimicrobial, anti-inflammatory
Pyrazolone Derivatives (e.g., 4-Methyl-2-pyrazolin-5-one) Pyrazolone Methyl group at C4 Analgesic, antipyretic, anticancer
Benzodioxole-Thiazolopyrimidine Hybrids (e.g., Ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-thiazolopyrimidine-6-carboxylate) Thiazolopyrimidine Benzodioxole, methyl Anticancer, antimicrobial
Pyrazole-Benzofuran Hybrids (e.g., (4E)-N-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)-6-(benzofuran)hex-4-enamide) Pyrazole + Benzofuran Propyl, benzofuran Anti-inflammatory, neuroprotective

Structural Uniqueness and Functional Implications

Pyrimidinone vs. Thiazolidinone Cores: The target’s pyrimidinone core provides a rigid, planar structure favorable for π-π stacking in enzyme binding, whereas thiazolidinones (e.g., ) exhibit greater conformational flexibility, enhancing antimicrobial activity . The 1,3-dibutyl groups on the pyrimidinone improve membrane permeability compared to smaller alkyl substituents in thiazolidinones .

Sulfonate-Triethylazanium vs. Ester Groups :

  • The sulfonate-triethylazanium moiety increases water solubility and ionic stability, unlike ethyl or benzyl esters in compounds like and , which rely on ester hydrolysis for activation .

Limitations and Contradictions

  • Bulkiness vs. Bioactivity : The 1,3-dibutyl groups may cause steric hindrance, reducing binding affinity compared to smaller substituents in pyrazolones () .
  • Counterion Effects : While triethylazanium improves solubility, it may also increase off-target interactions compared to neutral esters () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium
Reactant of Route 2
4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium

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